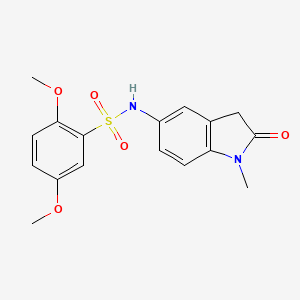

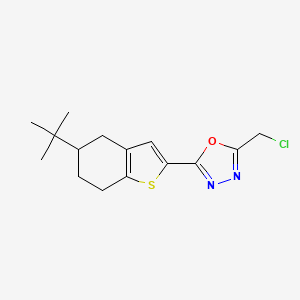

![molecular formula C22H23N3O4S B2417060 N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide CAS No. 1251690-53-5](/img/structure/B2417060.png)

N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological uses .

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. One common method involves the reaction of cyanogens with anthranilic acid . Another method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

Quinazoline is a heterocyclic compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2 (1H)quinazolinones, 4 (3H)quinazolinones, and 2,4 (1H,3H)quinazolinedione .Chemical Reactions Analysis

Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring. The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .Physical And Chemical Properties Analysis

Quinazoline is a yellow-colored compound, usually found in crystalline form . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Cytotoxic Activity : A series of carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized, showing potent cytotoxic effects against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some compounds demonstrated curative potential against colon tumors in mice at specific doses (Deady et al., 2003).

Heterocyclic Aryl Monoazo Organic Compounds : Novel heterocyclic aryl monoazo organic compounds, including variations with selenium, were synthesized for dyeing polyester fibers. These compounds exhibited high efficiency based on in vitro screening for antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).

Antitumor and Antimicrobial Activities : Novel pyrazolopyrimidines and pyrazoloquinazolines were synthesized and screened for in vitro antitumor activity against liver and breast cancer cells, demonstrating dose-dependent cytotoxic activities (El-Naggar et al., 2018).

Chemical Synthesis and Characterization

Dipolar Cycloaddition Reactions : A new route for the synthesis of annelated pyrrolo- and pyridazinoquinazoline derivatives was explored, involving novel cycloaddition reactions (Ghabrial & Gaber, 2003).

Quinazoline Carboxylic Acids : A new synthesis pathway for quinazoline carboxylic acids and their esters was discovered, broadening the scope for the development of novel compounds with potential scientific applications (Süsse & Johne, 1985).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-28-18-7-4-14(12-19(18)29-2)8-9-23-20(26)15-5-6-16-17(13-15)24-22-25(21(16)27)10-3-11-30-22/h4-7,12-13H,3,8-11H2,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBMHJAUGREPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2416977.png)

![4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2416980.png)

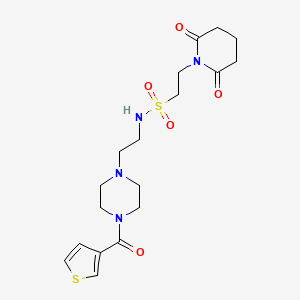

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-methylbenzamide](/img/structure/B2416987.png)

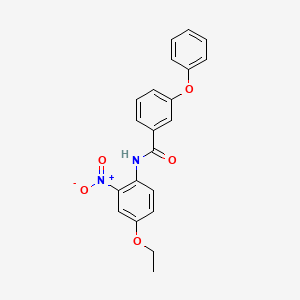

![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2416988.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-cycloheptyloxamide](/img/structure/B2416990.png)

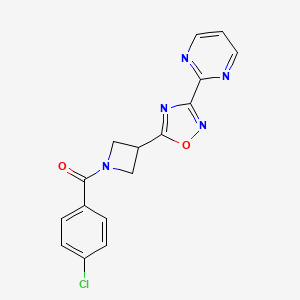

![2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2416991.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2416992.png)

![2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2416996.png)

![{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine](/img/structure/B2416999.png)